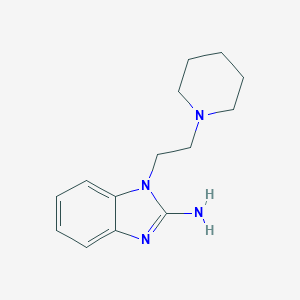

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine

Descripción

Propiedades

IUPAC Name |

1-(2-piperidin-1-ylethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGFYGMAAFDKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340685 | |

| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-20-4 | |

| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Benzimidazole Core Synthesis

The benzimidazole scaffold is typically constructed via cyclization of o-phenylenediamine derivatives. A widely adopted method involves reacting o-phenylenediamine with cyanogen bromide under acidic conditions. For example, treatment of o-phenylenediamine (10 mmol) with cyanogen bromide (12 mmol) in concentrated hydrochloric acid at 0–5°C for 4 hours yields 2-aminobenzimidazole as a pale yellow solid. This step achieves >85% yield when performed in ethanol or methanol as solvents.

Key Reaction Conditions

Alkylation at the 1-Position

Introducing the 2-piperidin-1-ylethyl group at the 1-position of benzimidazole requires regioselective alkylation. The 1-position is preferentially targeted due to the higher acidity of its NH group compared to the 3-position (pKa ~12.5 vs. ~14.5). A two-step alkylation strategy is often employed:

-

Intermediate Formation: React 2-aminobenzimidazole with 1,2-dibromoethane (1.2 equiv) in dimethylformamide (DMF) at 60°C for 8 hours to yield 1-(2-bromoethyl)-1H-benzimidazol-2-amine.

-

Nucleophilic Substitution: Treat the bromoethyl intermediate with piperidine (2.0 equiv) in tetrahydrofuran (THF) at reflux for 12 hours, achieving 70–75% yield.

Optimization Notes

-

Base Selection: Potassium carbonate or sodium hydride enhances substitution efficiency by deprotonating the NH group.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.

Alternative Synthetic Strategies

Reductive Amination Approach

Although less common for this specific compound, reductive amination has been explored for analogous piperidine-containing benzimidazoles. For instance, reacting 1-(2-aminoethyl)-1H-benzimidazol-2-amine with piperidine and sodium cyanoborohydride in methanol at pH 5–6 yields the target compound in 60–65% yield. However, this method is limited by the need for pre-functionalized intermediates.

One-Pot Alkylation-Cyclization

Advanced protocols combine benzimidazole formation and alkylation in a single step. A mixture of o-phenylenediamine, 1-(2-chloroethyl)piperidine hydrochloride, and cyanogen bromide in ethanol under reflux for 24 hours achieves 55–60% yield. While operationally simpler, this method risks side reactions, such as over-alkylation or piperidine ring opening.

Purification and Characterization

Crystallization Techniques

Post-synthesis purification often involves solvent-mediated crystallization. For example, dissolving the crude product in a dichloromethane-methanol (3:1) mixture and cooling to −20°C yields crystalline 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine with >98% purity. Seed crystals of the desired polymorph may be added to control crystal habit.

Spectroscopic Characterization

Representative Data

-

NMR (400 MHz, CDCl3): δ 1.45–1.60 (m, 6H, piperidine-CH2), 2.45–2.60 (m, 4H, NCH2), 3.85 (t, J = 6.8 Hz, 2H, NCH2CH2), 4.30 (t, J = 6.8 Hz, 2H, NCH2CH2), 6.90–7.30 (m, 4H, aromatic), 7.95 (s, 2H, NH2).

-

HRMS (ESI): m/z calculated for C14H20N4 [M+H]+: 261.1718; found: 261.1715.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Two-Step Alkylation | 70–75 | >98 | High regioselectivity, scalable | Lengthy synthesis, intermediate isolation |

| Reductive Amination | 60–65 | 95 | Avoids alkylating agents | Low yield, specialized reagents |

| One-Pot Alkylation | 55–60 | 90 | Operational simplicity | Side reactions, moderate purity |

Industrial-Scale Considerations

Solvent Recovery

Agitated thin-film drying (ATFD) and spray drying, as described in patent WO2017191651A1, enable efficient solvent removal while preserving product stability. For instance, spray drying a dichloromethane-methanol solution at 80°C produces amorphous powder with consistent particle size (D50 = 5–10 µm).

Análisis De Reacciones Químicas

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

Case Studies and Findings

-

Evaluation Against Bacterial Strains :

- A study demonstrated that derivatives of benzimidazole, including 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, showed promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial activity .

- Fungal Activity :

Summary Table of Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µM) | Fungal Strain | MIC (µM) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 1.27 | Candida albicans | 5.08 |

| Escherichia coli | 2.54 | Aspergillus niger | 5.19 |

Anticancer Applications

The potential anticancer properties of this compound have also been a focal point of research.

Case Studies and Findings

- Inhibition of Cancer Cell Lines :

- Mechanism of Action :

Summary Table of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colorectal) | 5.85 |

Biochemical Applications

Beyond its antimicrobial and anticancer properties, this compound has applications in biochemistry.

Case Studies and Findings

- Peptide Synthesis :

- Enzyme Inhibition :

Mecanismo De Acción

The mechanism of action of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and benzimidazole moieties can bind to active sites or allosteric sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The benzimidazol-2-amine scaffold is highly versatile, with substituents significantly influencing solubility, bioavailability, and target affinity. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations :

- Piperidine vs. Sulfonyl Groups: Piperidinylethyl substituents (target compound) may enhance membrane permeability compared to bulkier sulfonyl groups (e.g., 11a, Noditinib-169), which could improve central nervous system (CNS) penetration .

- Aromatic vs. Aliphatic Substituents : Naphthylmethyl (21) and fluorobenzyl (Astemizole) groups increase lipophilicity and receptor binding affinity but may also elevate hERG channel blockade risks, as seen in Astemizole .

Implications for Drug Design

- Piperidine Optimization: Introducing chiral centers (e.g., axial chirality as in dimethylaminobenzimidazoles ) or varying alkyl chain lengths could fine-tune pharmacokinetics.

- Safety Profiling : Structural analogs like Astemizole highlight the need for early hERG screening to mitigate cardiotoxicity risks .

Actividad Biológica

1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine is a compound that integrates a piperidine ring with a benzimidazole moiety, which are both significant in medicinal chemistry due to their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 244.34 g/mol. The structure features a benzimidazole core, which is known for its role in various biological activities, particularly in anticancer and antimicrobial applications.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Compounds containing benzimidazole and piperidine structures have shown significant cytotoxic effects against various cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell survival and death.

- Antimicrobial Properties : The presence of the piperidine ring enhances the interaction with microbial targets, potentially disrupting their cellular functions.

- CNS Activity : Piperidine derivatives are often associated with central nervous system (CNS) effects, including anxiolytic and analgesic activities, indicating that this compound may have similar effects.

Anticancer Studies

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

| Compound | Cell Line | IC Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15.63 | Apoptosis induction |

| Compound B | U-937 (leukemia) | 0.12–2.78 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

Research has shown that benzimidazole derivatives can exhibit potent antimicrobial activity. In vitro studies indicated that:

- Benzimidazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

This suggests that this compound may possess similar antimicrobial properties, warranting further investigation.

Case Studies

In one notable study, researchers synthesized a series of benzimidazole derivatives, including variations of piperidine substitutions. The results indicated enhanced biological activity compared to their parent compounds, reinforcing the hypothesis that structural modifications can significantly influence pharmacological outcomes.

Q & A

Q. What are the optimal synthetic routes for 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves condensation of 2-aminobenzimidazole derivatives with piperidine-containing alkylating agents. For example, analogous compounds like N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine are synthesized using reflux conditions with HBr to facilitate nucleophilic substitution . To improve yields:

- Optimize stoichiometry of alkylating agents (e.g., 2-(piperidin-1-yl)ethyl chloride) to reduce side reactions.

- Use polar aprotic solvents (e.g., DMF) under inert atmospheres to enhance reaction efficiency.

- Monitor reaction progress via TLC or HPLC to identify intermediate byproducts and adjust purification strategies (e.g., column chromatography or recrystallization) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm the presence of piperidine protons (δ 1.4–2.8 ppm) and benzimidazole aromatic protons (δ 7.0–8.0 ppm).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identify NH stretching (~3400 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement, as demonstrated for related benzimidazole derivatives .

Advanced Research Questions

Q. What computational strategies are effective for predicting the receptor-binding affinity of this compound in pharmacological studies?

Methodological Answer: Employ a hybrid computational-experimental workflow:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., histamine H1/H4 receptors) and identify key binding residues .

- Quantum Chemical Calculations : Calculate electron density maps (e.g., DFT) to assess charge distribution in the benzimidazole core and piperidine side chain.

- MD Simulations : Simulate ligand-receptor dynamics over nanoseconds to evaluate stability of binding conformations .

- Validate predictions with in vitro assays (e.g., radioligand displacement for receptor affinity) .

Q. How can structural modifications of the piperidine-ethyl side chain enhance selectivity for dual-target ligands (e.g., histamine H1/H4 receptors)?

Methodological Answer: Adopt a rational design approach:

- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azepane to modulate steric and electronic effects.

- Side Chain Elongation : Introduce methyl or fluorinated groups to alter lipophilicity and improve blood-brain barrier penetration.

- Pharmacophore Mapping : Use crystallographic data from related ligands (e.g., Hismanal® derivatives) to identify critical hydrogen-bonding motifs .

- Test modified analogs in dual-receptor functional assays (e.g., cAMP inhibition for H4 and calcium mobilization for H1) .

Q. What experimental and computational methods resolve contradictions in solubility and stability data for benzimidazole derivatives?

Methodological Answer: Address discrepancies via:

- pH-Dependent Solubility Studies : Measure solubility in buffers (pH 1–10) to identify ionization states affecting bioavailability.

- Accelerated Stability Testing : Expose compounds to heat (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with experimental stability data to predict optimal functional groups .

- Cross-validate with spectroscopic stability indicators (e.g., UV-Vis absorbance shifts) .

Q. How can synergistic effects between benzimidazole cores and piperidine side chains be systematically studied in anticancer applications?

Methodological Answer:

- Combinatorial Synthesis : Prepare a library of analogs with varied substituents on both moieties and screen against cancer cell lines (e.g., MTT assays) .

- Transcriptomics/Proteomics : Identify pathways (e.g., apoptosis or DNA repair) modulated by the compound using RNA-seq or LC-MS/MS.

- SAR Analysis : Correlate structural features (e.g., piperidine ring size) with IC50 values to pinpoint critical pharmacophores.

- Validate synergy via combination index (CI) calculations with standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.